molecular formula C7H3BrF3I B1376915 2-Bromo-4-iodo-1-(trifluoromethyl)benzene CAS No. 1369927-31-0

2-Bromo-4-iodo-1-(trifluoromethyl)benzene

Cat. No.: B1376915
CAS No.: 1369927-31-0
M. Wt: 350.9 g/mol
InChI Key: UVNDABWRZIXMHJ-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3BrF3I. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the diazotization of 2-bromo-4-(trifluoromethyl)aniline followed by iodination. The process involves the following steps :

    Diazotization: 2-bromo-4-(trifluoromethyl)aniline is treated with sodium nitrite and hydrochloric acid in a mixed solvent of acetonitrile and water at -10°C to form the diazonium salt.

    Iodination: The diazonium salt is then reacted with potassium iodide, resulting in the formation of this compound.

Industrial production methods may involve similar halogenation techniques but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Bromo-4-iodo-1-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-iodo-1-(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene in chemical reactions involves the activation of the halogen atoms (bromine and iodine) and the trifluoromethyl group. These functional groups facilitate various reactions, such as coupling and substitution, by providing reactive sites for interaction with other molecules. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2-Bromo-4-iodo-1-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

These compounds share similar structural features but differ in the nature and position of the substituents on the benzene ring. The presence of different functional groups (e.g., trifluoromethyl vs. trifluoromethoxy) can significantly influence their reactivity and applications. The uniqueness of this compound lies in its combination of bromine, iodine, and trifluoromethyl groups, which provide distinct chemical properties and reactivity patterns .

Biological Activity

2-Bromo-4-iodo-1-(trifluoromethyl)benzene is an organohalogen compound with a complex structure characterized by the presence of bromine, iodine, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C₇H₃BrF₃I, and it has a molecular weight of approximately 350.90 g/mol. The unique arrangement of halogens significantly influences its chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The presence of halogens in this compound enhances its reactivity in various chemical transformations. The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the halogen atoms. The trifluoromethyl group contributes to its electron-withdrawing properties, which can stabilize intermediates formed during these reactions.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, derivatives of related compounds have been shown to reverse transformed phenotypes in certain cell lines, indicating their potential use in cancer therapy .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing drugs targeting diseases such as cancer and inflammatory disorders. For example, related bromo and iodo derivatives have demonstrated selective inhibition of MEK kinases, which play a significant role in cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of various derivatives from this compound, which were then evaluated for their biological activities. Some derivatives exhibited significant inhibition against specific cancer cell lines, suggesting their potential as anticancer agents .
  • In Vitro Studies : In vitro assays have shown that certain derivatives can inhibit cell growth in anchorage-independent conditions, a hallmark of transformed cells. This indicates their potential effectiveness in targeting cancer cells that have acquired resistance to traditional therapies .
  • Interaction with Biological Systems : Research into the interactions of this compound with biomolecules such as DNA and proteins has provided insights into its mechanism of action. Understanding these interactions is vital for assessing the safety and efficacy of this compound in therapeutic applications .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in cancer cell lines ,
Enzyme InhibitionSelective MEK kinase inhibitors
Interaction StudiesBinding studies with DNA and proteins,

Properties

IUPAC Name

2-bromo-4-iodo-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNDABWRZIXMHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369927-31-0
Record name 2-bromo-4-iodo-1-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-4-iodo-1-(trifluoromethyl)benzene
2-Bromo-4-iodo-1-(trifluoromethyl)benzene
2-Bromo-4-iodo-1-(trifluoromethyl)benzene
2-Bromo-4-iodo-1-(trifluoromethyl)benzene
2-Bromo-4-iodo-1-(trifluoromethyl)benzene
2-Bromo-4-iodo-1-(trifluoromethyl)benzene

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